

Divinylacetylene fundamental properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinylacetylene*

Cat. No.: *B1617328*

[Get Quote](#)

An In-depth Technical Guide to **Divinylacetylene**: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene group. Its unique conjugated structure, $\text{CH}_2=\text{CH}-\text{C}\equiv\text{C}-\text{CH}=\text{CH}_2$, makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of **divinylacetylene**, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

Divinylacetylene is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.^[1] Its core properties are summarized below.

Data Presentation: Physical and Chemical Properties

The quantitative properties of **divinylacetylene** are presented in Table 1. As a nonpolar hydrocarbon, it is expected to be insoluble in water but soluble in common nonpolar organic solvents such as benzene, toluene, and hexane. An experimental density value for **divinylacetylene** is not readily available in the cited literature. For context, the density of the related, smaller enyne, vinylacetylene (C₄H₄), is approximately 0.68 g/cm³.^[1]

Property	Value	Reference(s)
IUPAC Name	hexa-1,5-dien-3-yne	[2][3]
Synonyms	1,5-Hexadien-3-yne, DVA	[3]
CAS Number	821-08-9	[2]
Molecular Formula	C ₆ H ₆	[2][3]
Molecular Weight	78.11 g/mol	[2]
Boiling Point	85.0 °C	[1]
Melting Point	-88.0 °C	[1]
Appearance	Yellowish oil	[1]
XLogP3	2.2	[1]

Reactivity and Core Reaction Mechanisms

The high degree of unsaturation in **divinylacetylene** governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).^[2]

Polymerization

Divinylacetylene is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.

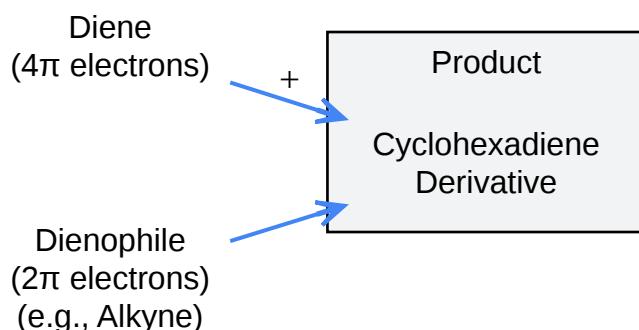
- In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.^[1] Over time, this

can harden into brittle thermoset resins.[\[1\]](#)

- Thermal Polymerization: In the absence of air, heating **divinylacetylene** (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[\[1\]](#) If the reaction proceeds too far, the mixture can set into a gel.[\[1\]](#)

Addition Reactions

The double and triple bonds of **divinylacetylene** are active sites for the addition of various reagents.


- Hydrogenation: **Divinylacetylene** can be catalytically hydrogenated using catalysts such as nickel or palladium.[\[2\]](#) The reaction is selective and typically stops after the addition of three moles of H₂, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[\[2\]](#)
- Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of **divinylacetylene**. For instance, thiocresol has been shown to add at the 1- and 2-positions. [\[2\]](#) Amines can also add to the terminal carbon atoms.[\[2\]](#)

Cycloaddition Reactions

While specific, high-yield examples of **divinylacetylene** participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[\[4\]](#)[\[5\]](#)

- As a Dienophile: The acetylenic bond in **divinylacetylene** could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[\[4\]](#)
- As a Diene: The conjugated enyne system could theoretically act as the 4 π -electron component, though this is less common for acyclic enynes compared to cyclic dienes.[\[4\]](#)

A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[\[6\]](#)

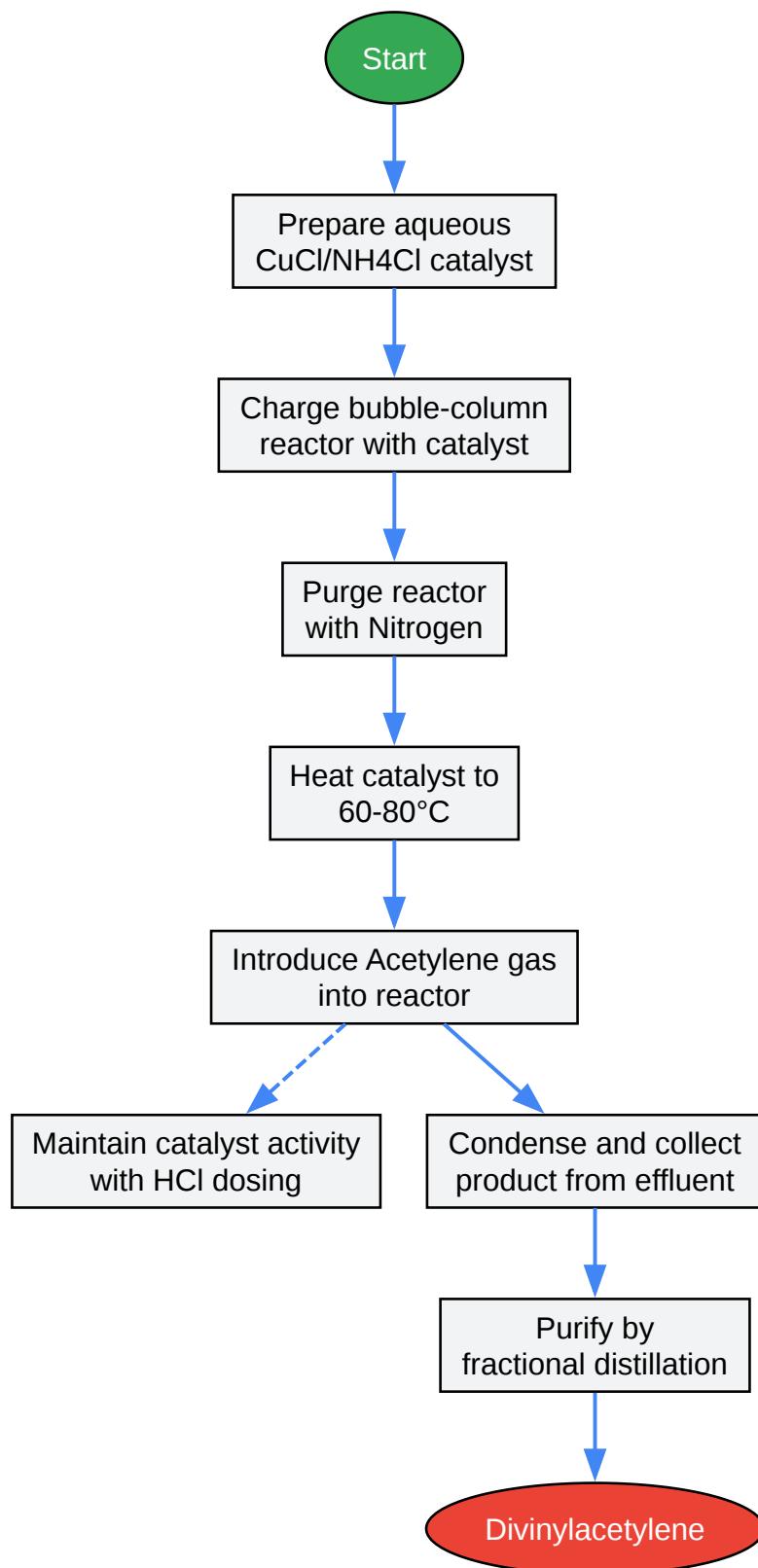
[Click to download full resolution via product page](#)

Fig 1. Conceptual schematic of a [4+2] Diels-Alder cycloaddition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **divinylacetylene**.

Synthesis via Acetylene Trimerization (Nieuwland Process)


This protocol is based on the continuous bubble-column process for the trimerization of acetylene.[1]

Materials:

- Acetylene gas
- Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl)
- Hydrochloric acid (for catalyst stabilization)
- Nitrogen gas (for inerting)
- Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port

Procedure:

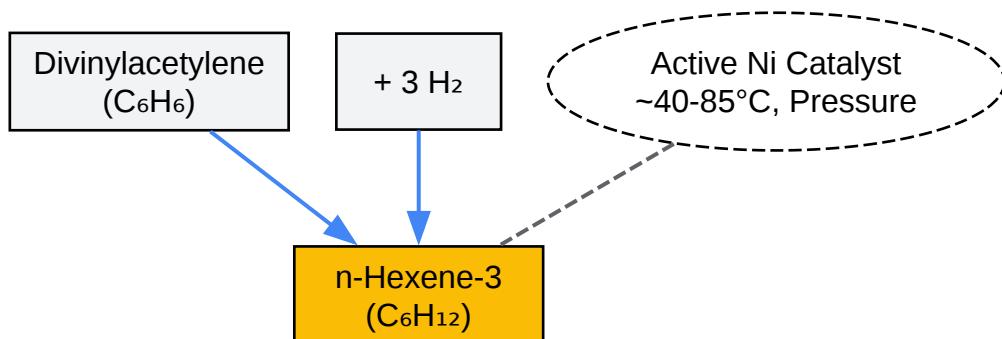
- Catalyst Preparation: Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.
- Reactor Setup: Charge the bubble-column reactor with the catalyst solution.
- Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.
- Heating: Heat the catalyst solution to the reaction temperature, typically between 60-80°C.
- Reaction Initiation: Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m³ of acetylene per m³ of catalyst solution per hour.[\[1\]](#)
- Catalyst Maintenance: Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.[\[1\]](#)
- Product Collection: The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and **divinylacetylene**), is passed through a cooling and separation system to condense the products.
- Purification: The crude liquid product is purified by fractional distillation to separate **divinylacetylene** from other oligomers and byproducts.

[Click to download full resolution via product page](#)

Fig 2. Experimental workflow for the synthesis of **divinylacetylene**.

Catalytic Hydrogenation to n-Hexene-3

This protocol is adapted from a patented process for the selective hydrogenation of **divinylacetylene**.^[2]


Materials:

- **Divinylacetylene**
- Active Nickel catalyst (preferably on a kieselguhr support)
- Hydrogen gas
- High-pressure autoclave with stirring and temperature/pressure controls
- Solvent (optional, e.g., acetone, ethanol, benzene)

Procedure:

- Reactor Charging: In a high-pressure autoclave, place the **divinylacetylene** and the active nickel catalyst. If a solvent is used, add it at this stage.
- Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.
- Pressurization: Pressurize the autoclave with hydrogen to the desired reaction pressure.
- Heating and Agitation: Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).
- Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of **divinylacetylene**. The reaction rate will slow considerably at this point.
- Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

- Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.
- Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 501-65-5 CAS MSDS (Diphenylacetylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy Divinylacetylene | 821-08-9 [smolecule.com]
- 3. Divinylacetylene | C6H6 | CID 61222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinylacetylene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical thiol-yne chemistry on diphenylacetylene: selective and quantitative addition enabling the synthesis of hyperbranched poly(vinyl sulfide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Divinylacetylene fundamental properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1617328#divinylacetylene-fundamental-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com